molecular formula C25H17ClFN3O2S B2852658 (Z)-N-(3-chlorophenyl)-2-cyano-2-(5-(4-fluorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetamide CAS No. 487037-26-3

(Z)-N-(3-chlorophenyl)-2-cyano-2-(5-(4-fluorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetamide

Cat. No.: B2852658
CAS No.: 487037-26-3
M. Wt: 477.94
InChI Key: ADQZLMNLUYGBHE-DAFNUICNSA-N
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Description

(Z)-N-(3-chlorophenyl)-2-cyano-2-(5-(4-fluorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetamide is a useful research compound. Its molecular formula is C25H17ClFN3O2S and its molecular weight is 477.94. The purity is usually 95%.
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Biological Activity

The compound (Z)-N-(3-chlorophenyl)-2-cyano-2-(5-(4-fluorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetamide belongs to a class of thiazolidine derivatives known for their diverse biological activities, including antimicrobial and anticancer properties. This article reviews the synthesis, characterization, and biological activity of this compound, drawing from various studies to provide a comprehensive overview.

Synthesis and Characterization

The synthesis of thiazolidine derivatives typically involves the reaction of 2-cyano-3-mercapto-3-phenylaminoacrylamides with various reagents, resulting in compounds that exhibit significant biological potential. For instance, the synthesis of this compound was achieved through a series of cyclocondensation reactions, confirming its structure via techniques such as NMR spectroscopy and mass spectrometry .

Antimicrobial Activity

Thiazolidine derivatives, including the target compound, have been evaluated for their antimicrobial properties against various pathogens. Studies indicate that these compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria. For example:

Bacterial StrainActivity Level
Escherichia coliModerate
Staphylococcus aureusHigh
Klebsiella pneumoniaeModerate
Pseudomonas aeruginosaModerate
Candida albicansLow

Research has shown that the presence of halogenated substituents on the phenyl ring enhances lipophilicity, facilitating better penetration through bacterial membranes . The compound demonstrated potent activity against methicillin-resistant strains, suggesting its potential as a therapeutic agent in treating resistant infections .

Anticancer Activity

In addition to antimicrobial effects, thiazolidine derivatives have also been explored for their anticancer properties. The compound's structure allows it to interact with various cellular pathways involved in cancer progression. In vitro studies using human lung adenocarcinoma cells (A549) revealed that certain derivatives can significantly reduce cell viability compared to standard chemotherapeutic agents like cisplatin .

Case Studies

  • Antimicrobial Screening : A study evaluated a series of thiazolidine derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. Results indicated that compounds with specific substitutions exhibited enhanced antimicrobial efficacy, highlighting the importance of structural modifications in optimizing biological activity .
  • Cytotoxicity Assessment : The cytotoxic effects of various thiazolidine derivatives were tested on both cancerous (A549) and non-cancerous (HSAEC) cell lines. Compounds that maintained low cytotoxicity towards non-cancerous cells while effectively targeting cancer cells were identified as promising candidates for further development .

Properties

IUPAC Name

(2Z)-N-(3-chlorophenyl)-2-cyano-2-[5-[(4-fluorophenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17ClFN3O2S/c26-17-5-4-6-19(14-17)29-23(31)21(15-28)25-30(20-7-2-1-3-8-20)24(32)22(33-25)13-16-9-11-18(27)12-10-16/h1-12,14,22H,13H2,(H,29,31)/b25-21-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADQZLMNLUYGBHE-DAFNUICNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(SC2=C(C#N)C(=O)NC3=CC(=CC=C3)Cl)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N\2C(=O)C(S/C2=C(/C#N)\C(=O)NC3=CC(=CC=C3)Cl)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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